molecular formula C12H21BrSi2 B1281669 (5-Bromo-1,3-phenylene)bis(trimethylsilane) CAS No. 81500-92-7

(5-Bromo-1,3-phenylene)bis(trimethylsilane)

Cat. No.: B1281669
CAS No.: 81500-92-7
M. Wt: 301.37 g/mol
InChI Key: TZFLBWAKFGADPX-UHFFFAOYSA-N
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Description

(5-Bromo-1,3-phenylene)bis(trimethylsilane) is an organosilicon compound with the molecular formula C12H21BrSi2. It is characterized by the presence of a bromine atom and two trimethylsilyl groups attached to a phenylene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Scientific Research Applications

(5-Bromo-1,3-phenylene)bis(trimethylsilane) has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1,3-phenylene)bis(trimethylsilane) typically involves the bromination of 1,3-diphenylbenzene followed by the introduction of trimethylsilyl groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The trimethylsilylation step can be achieved using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for (5-Bromo-1,3-phenylene)bis(trimethylsilane) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1,3-phenylene)bis(trimethylsilane) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling, where the bromine atom is replaced by a different group.

    Oxidation and Reduction: The phenylene ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Compounds with various functional groups replacing the bromine atom.

    Coupling Products: Biaryl compounds or other coupled products depending on the reaction partners.

    Oxidation Products: Phenolic compounds or quinones.

    Reduction Products: Reduced phenylene derivatives.

Mechanism of Action

The mechanism of action of (5-Bromo-1,3-phenylene)bis(trimethylsilane) depends on the specific reaction it undergoes. In coupling reactions, the bromine atom is typically activated by a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The trimethylsilyl groups can stabilize intermediates and influence the reactivity of the phenylene ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-1,3-phenylene)bis(trimethylsilane)
  • (5-Iodo-1,3-phenylene)bis(trimethylsilane)
  • (5-Fluoro-1,3-phenylene)bis(trimethylsilane)

Uniqueness

(5-Bromo-1,3-phenylene)bis(trimethylsilane) is unique due to the presence of the bromine atom, which offers a balance of reactivity and stability. Bromine is more reactive than chlorine but less reactive than iodine, making it suitable for a wide range of chemical transformations. The trimethylsilyl groups provide steric protection and enhance the solubility of the compound in organic solvents .

Properties

IUPAC Name

(3-bromo-5-trimethylsilylphenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrSi2/c1-14(2,3)11-7-10(13)8-12(9-11)15(4,5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFLBWAKFGADPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1)Br)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512286
Record name (5-Bromo-1,3-phenylene)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81500-92-7
Record name (5-Bromo-1,3-phenylene)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Bromo-1,3-phenylene)bis(trimethylsilane)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1,3,5-Tribromobenzene (125 g, 0.4 mol), was dissolved in anhydrous diethylether (1 L), and cooled to −70° C. n-Butyllithium (250 mL, 1.6 M in hexanes, 0.4 mol) was added dropwise over a one-hour period keeping the temperature near −70° C. The solution was stirred for an additional 20 minutes at −70° C. and then warmed to −10° C. over a two-hour period. The solution was then recooled to −70° C. and trimethylchlorosilane (45 g, 0.4 mol) was added over a one hour period. The solution was allowed to stir and warm to room temperature overnight. The solution was cooled to −70° C. and an additional 0.4 mol n-butyl lithium was added over a one-hour period. The resulting slurry was stirred for one hour at −70° C., warmed to −10° C. over a two-hour period and then recooled to −70° C. An additional 0.4 mol of trimethylchlorosilane was added and the slurry was allowed to warm to room temperature overnight. The mixture was quenched with water and the layers were separated. The organic layer was washed twice with sodium bicarbonate solution and with salt brine then dried over magnesium sulfate. The solvents were evaporated under vacuum and the product distilled twice under vacuum to yield 85.2 g (70%) of a colorless liquid. b.p. 100-105° C. @ 0.5 mmHg.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
0.4 mol
Type
reactant
Reaction Step Four
Quantity
0.4 mol
Type
reactant
Reaction Step Five
Yield
70%

Synthesis routes and methods II

Procedure details

17.18 g of 3,5-Dibromo-trimethylsilyl-benzene, 55.8 mmol, was dissolved in 380 ml Et2O. The solution was chilled to −68° C., and 22.3 mL of n-BuLi (2.5 M in hexanes), 55.8 mmol, were added within 18 minutes. The solution changed its color from clear to yellow, and was stirred for 45 minutes at −68° C. 7.5 mL TMSCl, 59 mmol, were added within six minutes. The temperature of solution rose within one hour to −33° C., and after another 30 minutes to −18° C. The solution was stirred overnight at room temperature. 60 mL of 2M HCl were added to the white suspension. Stirring for 30 minutes resulted in two clear phases. Et2O-phase was dried with MgSO4, filtered, and solvent evaporated. Raw product was distilled at a temperature of 70-76° C. and 0.1-0.2 mbar. All pure fractions were combined and gave 15.8 g of product (52.4 mmol, 94%). 1H-NMR (CHCl3=7.24 ppm): δ7.56(s, 2H), 7.50(t, 1H), 0.25(s, 6×3H).
Quantity
17.18 g
Type
reactant
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Yield
94%

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